molecular formula C26H23N3O2S B2701974 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-57-9

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2701974
CAS RN: 391227-57-9
M. Wt: 441.55
InChI Key: RTCDKBARXPDDDT-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .


Chemical Reactions Analysis

Benzamides can exhibit antioxidant effects . Some benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Insecticidal Activity

Chitin synthesis inhibitors (CSIs) play a crucial role in pest control. Inspired by benzoylphenylureas (BPUs), which are well-known CSIs, researchers designed novel derivatives containing furan moieties. By converting the urea linkage of benzoylphenylureas into a semicarbazide and introducing furoyl groups, they synthesized compounds like 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide . These derivatives exhibited excellent insecticidal activity, particularly against the diamondback moth (Plutella xylostella). The modification of the urea linkage proved effective in discovering new pesticide candidates.

Anticancer Properties

Surprisingly, these compounds also demonstrated anticancer potential. Against the human promyelocytic leukemic cell line (HL-60), some of the title compounds exhibited significant activity. Additionally, they showed promise against human hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB) cell lines . This dual functionality highlights their versatility.

Antibacterial and Antioxidant Effects

While not their primary focus, these derivatives displayed antibacterial and antioxidant properties. Further investigations could explore their potential in combating bacterial infections and oxidative stress .

Synthesis of Novel Amides

Researchers synthesized novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These amides were obtained by reacting the corresponding acid derivatives with amines. The compound 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide played a role in this synthetic pathway .

Antiviral Studies

Although not extensively explored, these compounds could be investigated for antiviral activity. Researchers have previously studied related derivatives for their potential in combating viruses .

N-Phenylthiocarbamoyl-2-butenamides Synthesis

The compound 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione was used as a precursor to synthesize N-alkyl and N,N-dialkyl 3-N-phenylthiocarbamoyl-2-butenamides. These derivatives were obtained by reacting the precursor with various amines under mild conditions. This synthetic route highlights the compound’s versatility in organic synthesis .

Mechanism of Action

While the specific mechanism of action for “4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is not available, benzamides are known to have various biological activities. For example, some benzamides have been used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

properties

IUPAC Name

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-15-14-16(2)18(4)22(17(15)3)25-28-29-26(32-25)27-24(31)21-12-10-20(11-13-21)23(30)19-8-6-5-7-9-19/h5-14H,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCDKBARXPDDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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